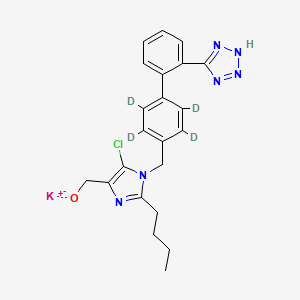

Losartan Isomer Impurity, Potassium Salt

Vue d'ensemble

Description

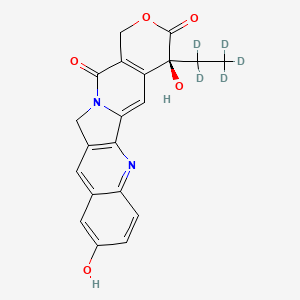

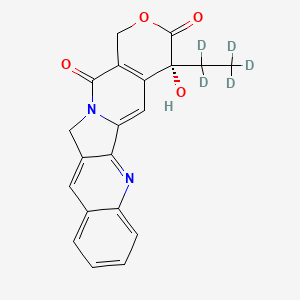

Losartan Isomer Impurity, Potassium Salt is a Losartan impurity . It is also known as 2-Butyl-5-chloro-1- [ [2’- (2H-tetrazol-5-yl) [1,1’-biphenyl]-4-yl]methyl]-1H-imidaz . It belongs to the Losartan API Family and is used in antihypertensive research .

Molecular Structure Analysis

The molecular formula of Losartan Isomer Impurity, Potassium Salt is C22H22ClKN6O . Its molecular weight is 461.0 . Further structural analysis would require more specific data or computational chemistry methods.Physical And Chemical Properties Analysis

Losartan Isomer Impurity, Potassium Salt is an off-white to pale yellow solid . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cardiovascular Disease Treatment

Losartan is commonly used in the treatment of cardiovascular diseases such as hypertension . It works by inhibiting the renin-angiotensin-aldosterone system, blocking the angiotensin II receptor .

Theoretical and Experimental NMR Studies

Theoretical and experimental NMR studies have been conducted on Losartan. These studies have focused on calculations of the anion form of Losartan, taking into consideration both its synperiplanar and antiperiplanar configurations .

Drug Interaction Studies

Losartan is often studied in the context of drug interactions, particularly in relation to its role as an angiotensin II receptor antagonist .

Impurity Analysis

Losartan Isomer Impurity, Potassium Salt is used as a reference standard in the analysis of Losartan impurities .

Pharmacokinetic Studies

Losartan and its impurities are often the subject of pharmacokinetic studies, which examine how the drug is absorbed, distributed, metabolized, and excreted .

Drug Formulation and Stability Studies

Losartan Isomer Impurity, Potassium Salt can be used in drug formulation and stability studies. These studies help determine the best way to formulate the drug for maximum efficacy and shelf life .

Mécanisme D'action

Target of Action

Losartan Isomer Impurity, Potassium Salt, also known as DTXSID90857944, is an impurity of Losartan . Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor plays a crucial role in the Renin-Angiotensin System (RAS), which is involved in the control of blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptor, Losartan inhibits the vasoconstrictive and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure .

Pharmacokinetics

Losartan, the parent compound, is known to be well-absorbed after oral administration and undergoes significant first-pass metabolism in the liver to its active metabolite . The metabolite is primarily excreted in the urine

Result of Action

The primary result of Losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a decrease in total peripheral resistance . This can help in the management of hypertension and may also have beneficial effects in conditions such as heart failure .

Action Environment

The action of Losartan Isomer Impurity, Potassium Salt, like most drugs, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;[2-butyl-5-chloro-1-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1/i9D,10D,11D,12D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEUZWUCMDLLLJ-OKYQSVLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)C[O-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClKN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857944 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan Isomer Impurity, Potassium Salt | |

CAS RN |

860644-28-6 | |

| Record name | Potassium (2-butyl-5-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-4-yl)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.